molecular formula C7H12NaO3 B10830378 ERG240

ERG240

Cat. No.: B10830378
M. Wt: 167.16 g/mol
InChI Key: OZCBVJCPUSOCRF-UHFFFAOYSA-N
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Description

CID 164889466 is a chemical compound identified in the context of chromatographic and mass spectrometric analyses ().

Properties

Molecular Formula

C7H12NaO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C7H12O3.Na/c1-5(6(2)8)3-4-7(9)10;/h5H,3-4H2,1-2H3,(H,9,10);

InChI Key

OZCBVJCPUSOCRF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)C(=O)C.[Na]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

ERG240 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from the reactions involving this compound include various metabolites and derivatives that are used for research purposes .

Comparison with Similar Compounds

Key Research Findings

  • Chromatographic Purity : CID 164889466 was isolated with high purity using vacuum distillation, as evidenced by GC-MS chromatograms ().
  • Structural Analogues : Oscillatoxin derivatives () and Nrf2 inhibitors () provide frameworks for hypothesizing CID 164889466’s bioactivity, particularly in oxidative stress or anti-inflammatory pathways.
  • Optimization Potential: Modifications to LogP (e.g., introducing polar groups) could enhance solubility, as seen in CAS 34743-49-2 ().

Q & A

Basic Research Questions

Q. How to formulate a research question on CID 164889466’s mechanism of action while ensuring methodological rigor?

  • Methodological Guidance : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure the question. For example:

  • Population: Specific biological targets or pathways.
  • Intervention: CID 164889466’s chemical interactions.
  • Comparison: Baseline activity without the compound.
  • Outcome: Quantifiable changes (e.g., binding affinity, enzymatic inhibition).
    • Ensure alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to address gaps in existing literature . Avoid overly broad questions like "How does CID 164889466 work?"; instead, focus on testable hypotheses (e.g., "Does CID 164889466 inhibit Protein X more effectively than existing analogs?") .

Q. What experimental design principles are critical for studying CID 164889466’s physicochemical properties?

  • Key Considerations :

  • Reproducibility : Document all reagents, equipment (e.g., HPLC conditions), and protocols in the "Materials and Methods" section, adhering to journal standards for chemical characterization .
  • Controls : Include positive/negative controls (e.g., known inhibitors or solvents) to validate results.
  • Sample Size : Use power analysis to determine adequate replicates, minimizing Type I/II errors in dose-response assays .
    • For novel compounds, provide NMR, mass spectrometry, and purity data to confirm identity .

Q. How to conduct a systematic literature review on CID 164889466’s applications in interdisciplinary research?

  • Steps :

Keyword Strategy : Combine "CID 164889466" with domain-specific terms (e.g., "kinase inhibition" or "toxicity profile") using Boolean operators.

Database Selection : Prioritize PubMed, SciFinder, and Web of Science, excluding non-peer-reviewed sources like .

Synthesis Matrix : Tabulate findings by study type (in vitro/in vivo), methodology, and outcomes to identify trends or conflicting results .

Advanced Research Questions

Q. How to resolve contradictory data on CID 164889466’s pharmacokinetic behavior across studies?

  • Analytical Approaches :

  • Triangulation : Cross-validate results using multiple techniques (e.g., LC-MS for plasma concentration, microsomal stability assays).
  • Meta-Analysis : Statistically aggregate data from independent studies to assess heterogeneity (e.g., I² statistic) and identify moderators (e.g., species differences, dosing regimens) .
  • Sensitivity Analysis : Test if conclusions hold under varying assumptions (e.g., exclusion of outlier datasets) .

Q. What advanced methodologies are suitable for elucidating CID 164889466’s structure-activity relationships (SAR)?

  • Recommended Techniques :

  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes, validated by mutagenesis studies .
  • High-Throughput Screening (HTS) : Pair with CRISPR-Cas9 gene editing to identify target-specific efficacy in cellular models .
  • Synchrotron Crystallography : Resolve 3D structures of CID 164889466 bound to targets for atomic-level SAR insights .

Q. How to design a mixed-methods study investigating CID 164889466’s efficacy and safety in preclinical models?

  • Framework :

  • Quantitative Phase : Dose-ranging studies in animal models, analyzing biomarkers (e.g., serum ALT for hepatotoxicity) via ANOVA .
  • Qualitative Phase : Thematic analysis of histopathological data to identify unanticipated adverse effects .
  • Integration : Use a convergent parallel design to merge datasets, highlighting discordances (e.g., efficacy without safety) .

Methodological Pitfalls to Avoid

  • Overgeneralization : Claims like "CID 164889466 cures Disease Y" without mechanistic evidence or controlled trials .
  • Ignoring Confounders : Failure to account for batch variability in compound synthesis or cell line authentication .
  • Ethical Oversights : Omitting institutional review for studies involving animal models or human-derived tissues .

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